MK-2206 acts as an allosteric inhibitor of AKT, a key protein within the PI3K/AKT pathway. Allosteric inhibitors bind to a site on a protein that is distinct from the protein's active site. This binding can alter the protein's shape and function []. In the case of MK-2206, binding disrupts AKT's activity, thereby potentially hindering cancer cell growth and survival [].
Preclinical studies have shown promising results for MK-2206. The drug has demonstrated antitumor activity against various cancer cell lines, including breast, lung, and pancreatic cancers [, ]. Additionally, studies suggest that MK-2206 may be more effective in cancer cells with specific mutations in the PI3K/AKT pathway genes, such as PIK3CA and PTEN [].